molecular formula C19H27NO3 B1325726 Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate CAS No. 898761-17-6

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate

Cat. No. B1325726
M. Wt: 317.4 g/mol
InChI Key: VPCTYBGJJPQUKV-UHFFFAOYSA-N
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Description

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate, hereafter referred to as E7O, is a synthetic molecule with potential applications in a variety of scientific fields. This molecule is a member of the azetidine family, a class of compounds characterized by their unsaturated three-membered ring structures. E7O has been studied for its potential use in medicinal chemistry, organic synthesis, and drug development.

Scientific research applications

Antibacterial and Antifungal Activities

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate and its derivatives have been explored for their potential antibacterial and antifungal properties. For instance, certain azetidinone derivatives synthesized from Schiff bases of 5-phenyltetrazole exhibited significant activity against tested bacteria and fungi (Mohite & Bhaskar, 2011).

Antiproliferative Activity

Some derivatives of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate have shown moderate cytotoxicity against human epithelial lung carcinoma cells, suggesting potential antiproliferative activity (Nurieva et al., 2015).

Chemical Synthesis and Molecular Reactions

The compound and its related structures have been a subject of interest in chemical synthesis and molecular reaction studies. For example, a study demonstrated the base-induced intramolecular aza-Michael reaction for synthesizing related heterocycles (Ramos et al., 2011).

Photoprotection in Chemistry and Biology

A recent study focused on synthesizing a 7-azetidinylated alcohol derivative, indicating its utility in photoprotection of various leaving groups in chemical and biological applications (Bassolino, Halabi, & Rivera‐Fuentes, 2017).

Catalytic Asymmetric Addition in Organic Synthesis

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate derivatives have been evaluated for their effectiveness in catalytic asymmetric additions, demonstrating high enantioselectivity in such reactions (Wang et al., 2008).

properties

IUPAC Name

ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-2-23-19(22)11-5-3-4-10-18(21)17-9-6-8-16(14-17)15-20-12-7-13-20/h6,8-9,14H,2-5,7,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCTYBGJJPQUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643290
Record name Ethyl 7-{3-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate

CAS RN

898761-17-6
Record name Ethyl 7-{3-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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